1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Overview
Description
“1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine” is a chemical compound with the CAS Number: 1247576-93-7 . It has a molecular weight of 222.29 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been achieved through various methods . One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, a component of the compound, has been studied using single crystal X-ray diffraction method . An intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been explored in various studies . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .
Physical And Chemical Properties Analysis
The InChI Code for this compound is 1S/C11H18N4O/c1-8(15-6-4-12-5-7-15)11-13-10(14-16-11)9-2-3-9/h8-9,12H,2-7H2,1H3 .
Scientific Research Applications
1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is primarily used as a tool for studying protein-protein interactions. It has been used in a variety of research applications, including structural studies of proteins, protein-protein interactions, and enzyme activity. This compound has also been used in the study of enzyme inhibition and drug development. It has been used as a tool to study the structure and function of proteins, as well as to identify new drug targets.
Mechanism of Action
1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine binds to proteins in a specific manner, and its binding is mediated by electrostatic interactions. It binds to the surface of proteins, and its binding is reversible. It is able to bind to both hydrophobic and hydrophilic proteins, and it can interact with both positively and negatively charged proteins. The binding of this compound to proteins is dependent on the pH of the solution, as well as the concentration of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, and it has been shown to inhibit the activity of certain proteins. It has also been shown to affect the structure and function of proteins, and it has been shown to interact with cell membranes. In addition, it has been shown to affect the activity of certain transcription factors, and it has been shown to affect the expression of certain genes.
Advantages and Limitations for Lab Experiments
1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine has several advantages for laboratory experiments. It is a synthetic compound, so it is relatively easy to obtain and use. It is also soluble in water and organic solvents, making it easy to work with in a laboratory setting. In addition, it is relatively stable, and its binding is reversible, making it ideal for studying protein-protein interactions. However, this compound also has some limitations. It is not very soluble in organic solvents, and its binding is pH-dependent, so it may not be suitable for certain experiments.
Future Directions
The potential future directions for 1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine are numerous. It could be used to study the structure and function of proteins, as well as to identify new drug targets. It could also be used to study enzyme inhibition and drug development. In addition, it could be used to study the biochemical and physiological effects of drugs, and it could be used to study the expression of certain genes. Finally, it could be used to study the interaction of proteins with cell membranes, and it could be used to study the effects of drugs on cells.
properties
IUPAC Name |
3-cyclopropyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(15-6-4-12-5-7-15)11-13-10(14-16-11)9-2-3-9/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAQYQNYVXVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.